Paldimycin B

Beschreibung

Eigenschaften

CAS-Nummer |

101411-71-6 |

|---|---|

Molekularformel |

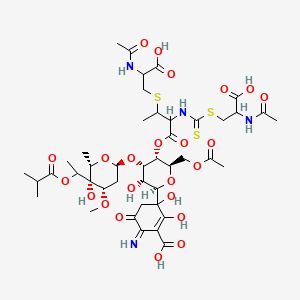

C43H62N4O23S3 |

Molekulargewicht |

1099.2 g/mol |

IUPAC-Name |

(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17-,18-,22-,23-,25+,26-,27-,30?,31+,32+,33-,35+,42+,43-/m0/s1 |

InChI-Schlüssel |

HQSNXADXGQAEOU-RNMOKUSESA-N |

Isomerische SMILES |

C[C@H]1[C@@]([C@H](C[C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)([C@H](C)OC(=O)C(C)C)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Paldimycin B; Antibiotic 273 A1-beta; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Paldimycin B: Discovery, Origin, and Core Attributes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from paulomycin B, a metabolite produced by the Gram-positive bacterium Streptomyces paulus. This compound, along with its counterpart Paldimycin A, exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and biological properties of this compound, with a focus on the experimental methodologies and quantitative data relevant to research and drug development professionals.

Discovery and Origin

This compound was first described in the 1980s as a component of the antibiotic complex designated 273a1, isolated from the fermentation broth of Streptomyces paulus[1]. It was later determined to be a semi-synthetic derivative of paulomycin B. The producing organism, Streptomyces paulus, is a filamentous bacterium belonging to the Actinomycetales order, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.

The biosynthesis of the precursor molecule, paulomycin B, by Streptomyces paulus involves a complex pathway that has been elucidated through genomic and molecular biology studies. The paulomycin biosynthetic gene cluster encodes a suite of enzymes responsible for the assembly of the molecule's unique structural features.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Chemical Formula | C43H62N4O23S3 | [2] |

| Molecular Weight | 1099.15 g/mol | [2] |

| CAS Number | 101411-71-6 | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Optical Rotation | Not specified in available literature | |

| Storage Conditions | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |

Semi-Synthesis of this compound

This compound is synthesized from its natural precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine[3]. This chemical modification is crucial for its enhanced biological activity.

Experimental Protocol: Semi-Synthesis of this compound from Paulomycin B

Materials:

-

Paulomycin B

-

N-acetyl-L-cysteine

-

Anhydrous solvent (e.g., dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Dissolve paulomycin B in the anhydrous solvent within the reaction vessel under an inert atmosphere.

-

Add an excess of N-acetyl-L-cysteine to the solution. The exact molar ratio should be optimized for the specific reaction scale.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion of the reaction, quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purify the resulting this compound from the crude reaction mixture using preparative HPLC. A reverse-phase column with a suitable gradient of water and an organic solvent (e.g., acetonitrile) containing a modifier like trifluoroacetic acid is typically employed.

-

Collect the fractions containing this compound and confirm their identity and purity using analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Lyophilize the purified fractions to obtain this compound as a solid.

Isolation and Purification of this compound from Streptomyces paulus Fermentation

This compound can be directly isolated from the fermentation broth of Streptomyces paulus cultures that have been supplemented with N-acetyl-L-cysteine.

Experimental Protocol: Isolation and Purification

Materials:

-

Fermentation broth of Streptomyces paulus (supplemented with N-acetyl-L-cysteine)

-

Organic solvents for extraction (e.g., ethyl acetate, butanol)

-

Silica (B1680970) gel for chromatography

-

Buffered mobile phases

-

Chromatography columns

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction: Acidify the whole fermentation broth to a pH of approximately 4.0. Extract the broth with an equal volume of an organic solvent such as ethyl acetate. Separate the organic phase and repeat the extraction process multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a stepwise or gradient system of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using TLC or HPLC. Pool the fractions containing the desired compound.

-

Further Purification: If necessary, subject the pooled fractions to further purification steps, such as preparative HPLC, using conditions similar to those described in the semi-synthesis protocol.

-

Lyophilization: Lyophilize the purified this compound to obtain a stable, solid product.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis. This is the primary mechanism underlying its antibacterial activity against Gram-positive organisms.

Mechanism of Action: Inhibition of Protein Synthesis

While the precise molecular details of this compound's interaction with the bacterial ribosome are not fully elucidated in the available literature, it is understood to interfere with the process of translation. The general mechanism for protein synthesis inhibitors involves binding to either the 30S or 50S ribosomal subunit, leading to the disruption of key steps such as initiation, elongation, or termination of the polypeptide chain. The structural complexity of this compound suggests a specific binding site on the ribosome, which ultimately results in the cessation of protein production and bacterial cell death.

Caption: Proposed mechanism of action of this compound.

In Vitro Antibacterial Activity of this compound

This compound has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | Clinical Isolates | 0.5 | 1.0 | [4] |

| Staphylococcus aureus (methicillin-resistant) | Clinical Isolates | 0.5 | 1.0 | [4] |

| Staphylococcus epidermidis | Clinical Isolates | 0.25 | 0.5 | [4] |

| Streptococcus pneumoniae | Clinical Isolates | 0.06 | 0.125 | [4] |

| Enterococcus faecalis | Clinical Isolates | 1.0 | 2.0 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

This compound stock solution

-

Bacterial strains for testing

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Biosynthesis of Paulomycin B

The precursor to this compound, paulomycin B, is a natural product of Streptomyces paulus. Its biosynthesis involves a complex series of enzymatic reactions encoded by the paulomycin (pau) gene cluster. A simplified overview of the biosynthetic logic is presented below.

Caption: Overview of the origin of this compound.

Conclusion

This compound represents a potent semi-synthetic antibiotic with significant activity against Gram-positive bacteria. This technical guide has provided a detailed overview of its discovery, origin, synthesis, and biological properties, including experimental protocols and quantitative data. A thorough understanding of these aspects is critical for the continued investigation and potential development of this compound and related compounds as therapeutic agents to combat bacterial infections. Further research into its specific interactions with the bacterial ribosome could pave the way for the rational design of novel and more effective protein synthesis inhibitors.

References

An In-depth Technical Guide to Paldimycin B: Discovery, Origin, and Core Attributes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from paulomycin B, a metabolite produced by the Gram-positive bacterium Streptomyces paulus. This compound, along with its counterpart Paldimycin A, exhibits potent activity against a range of Gram-positive bacteria, including clinically significant pathogens. This technical guide provides a comprehensive overview of the discovery, origin, synthesis, and biological properties of this compound, with a focus on the experimental methodologies and quantitative data relevant to research and drug development professionals.

Discovery and Origin

This compound was first described in the 1980s as a component of the antibiotic complex designated 273a1, isolated from the fermentation broth of Streptomyces paulus[1]. It was later determined to be a semi-synthetic derivative of paulomycin B. The producing organism, Streptomyces paulus, is a filamentous bacterium belonging to the Actinomycetales order, a group of microorganisms renowned for their prolific production of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.

The biosynthesis of the precursor molecule, paulomycin B, by Streptomyces paulus involves a complex pathway that has been elucidated through genomic and molecular biology studies. The paulomycin biosynthetic gene cluster encodes a suite of enzymes responsible for the assembly of the molecule's unique structural features.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Chemical Formula | C43H62N4O23S3 | [2] |

| Molecular Weight | 1099.15 g/mol | [2] |

| CAS Number | 101411-71-6 | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Optical Rotation | Not specified in available literature | |

| Storage Conditions | Dry, dark at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) | [2] |

Semi-Synthesis of this compound

This compound is synthesized from its natural precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine[3]. This chemical modification is crucial for its enhanced biological activity.

Experimental Protocol: Semi-Synthesis of this compound from Paulomycin B

Materials:

-

Paulomycin B

-

N-acetyl-L-cysteine

-

Anhydrous solvent (e.g., dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

-

Stirring apparatus

-

Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Dissolve paulomycin B in the anhydrous solvent within the reaction vessel under an inert atmosphere.

-

Add an excess of N-acetyl-L-cysteine to the solution. The exact molar ratio should be optimized for the specific reaction scale.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion of the reaction, quench the reaction if necessary and remove the solvent under reduced pressure.

-

Purify the resulting this compound from the crude reaction mixture using preparative HPLC. A reverse-phase column with a suitable gradient of water and an organic solvent (e.g., acetonitrile) containing a modifier like trifluoroacetic acid is typically employed.

-

Collect the fractions containing this compound and confirm their identity and purity using analytical HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Lyophilize the purified fractions to obtain this compound as a solid.

Isolation and Purification of this compound from Streptomyces paulus Fermentation

This compound can be directly isolated from the fermentation broth of Streptomyces paulus cultures that have been supplemented with N-acetyl-L-cysteine.

Experimental Protocol: Isolation and Purification

Materials:

-

Fermentation broth of Streptomyces paulus (supplemented with N-acetyl-L-cysteine)

-

Organic solvents for extraction (e.g., ethyl acetate, butanol)

-

Silica gel for chromatography

-

Buffered mobile phases

-

Chromatography columns

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Extraction: Acidify the whole fermentation broth to a pH of approximately 4.0. Extract the broth with an equal volume of an organic solvent such as ethyl acetate. Separate the organic phase and repeat the extraction process multiple times to ensure complete recovery.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a stepwise or gradient system of solvents with increasing polarity (e.g., a mixture of chloroform and methanol).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of this compound using TLC or HPLC. Pool the fractions containing the desired compound.

-

Further Purification: If necessary, subject the pooled fractions to further purification steps, such as preparative HPLC, using conditions similar to those described in the semi-synthesis protocol.

-

Lyophilization: Lyophilize the purified this compound to obtain a stable, solid product.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of bacterial protein synthesis. This is the primary mechanism underlying its antibacterial activity against Gram-positive organisms.

Mechanism of Action: Inhibition of Protein Synthesis

While the precise molecular details of this compound's interaction with the bacterial ribosome are not fully elucidated in the available literature, it is understood to interfere with the process of translation. The general mechanism for protein synthesis inhibitors involves binding to either the 30S or 50S ribosomal subunit, leading to the disruption of key steps such as initiation, elongation, or termination of the polypeptide chain. The structural complexity of this compound suggests a specific binding site on the ribosome, which ultimately results in the cessation of protein production and bacterial cell death.

Caption: Proposed mechanism of action of this compound.

In Vitro Antibacterial Activity of this compound

This compound has demonstrated significant in vitro activity against a wide range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains.

| Bacterial Species | Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | Clinical Isolates | 0.5 | 1.0 | [4] |

| Staphylococcus aureus (methicillin-resistant) | Clinical Isolates | 0.5 | 1.0 | [4] |

| Staphylococcus epidermidis | Clinical Isolates | 0.25 | 0.5 | [4] |

| Streptococcus pneumoniae | Clinical Isolates | 0.06 | 0.125 | [4] |

| Enterococcus faecalis | Clinical Isolates | 1.0 | 2.0 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

This compound stock solution

-

Bacterial strains for testing

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without antibiotic) and a negative control (medium only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Biosynthesis of Paulomycin B

The precursor to this compound, paulomycin B, is a natural product of Streptomyces paulus. Its biosynthesis involves a complex series of enzymatic reactions encoded by the paulomycin (pau) gene cluster. A simplified overview of the biosynthetic logic is presented below.

Caption: Overview of the origin of this compound.

Conclusion

This compound represents a potent semi-synthetic antibiotic with significant activity against Gram-positive bacteria. This technical guide has provided a detailed overview of its discovery, origin, synthesis, and biological properties, including experimental protocols and quantitative data. A thorough understanding of these aspects is critical for the continued investigation and potential development of this compound and related compounds as therapeutic agents to combat bacterial infections. Further research into its specific interactions with the bacterial ribosome could pave the way for the rational design of novel and more effective protein synthesis inhibitors.

References

Paldimycin B: A Technical Overview of a Semi-Synthetic Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin (B20097) B, a semi-synthetic antibiotic derived from paulomycin B, has demonstrated notable activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of Paldimycin B, including its chemical identity, mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization.

Chemical and Physical Properties

This compound is a complex glycosidic antibiotic. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 101411-71-6 | [1][2] |

| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ | [1] |

| Molecular Weight | 1099.15 g/mol | [1][2] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Mechanism of Action

This compound functions as an inhibitor of bacterial protein synthesis. While the precise molecular interactions are not fully elucidated in the provided search results, it is understood to target the bacterial ribosome, thereby halting the translation process essential for bacterial viability. The paulic acid moiety is considered crucial for its antibacterial properties.[3] Further research is required to pinpoint the specific ribosomal subunit (30S or 50S) and the exact binding site.

In Vitro Antibacterial Activity

This compound has shown significant in vitro activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values from a key study are presented in Table 2. The activity of this compound is influenced by the testing medium and pH, with optimal activity observed in Nutrient Broth at a pH of 6.8.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.25 | 0.5 | 0.12-1.0 |

| Staphylococcus aureus (Methicillin-resistant) | 50 | 0.5 | 1.0 | 0.25-2.0 |

| Staphylococcus epidermidis | 50 | 0.25 | 0.5 | 0.12-1.0 |

| Staphylococcus haemolyticus | 25 | 0.25 | 0.5 | 0.12-0.5 |

| Staphylococcus hominis | 15 | 0.25 | 0.5 | 0.12-0.5 |

| Streptococcus faecalis | 25 | 1.0 | 2.0 | 0.5-4.0 |

| Streptococcus pyogenes (Group A) | 25 | 0.06 | 0.12 | 0.03-0.25 |

| Streptococcus agalactiae (Group B) | 25 | 0.12 | 0.25 | 0.06-0.5 |

| Streptococcus pneumoniae | 25 | 0.03 | 0.06 | 0.015-0.12 |

| Corynebacterium species (Group JK) | 10 | 0.12 | 0.25 | 0.06-0.25 |

| Listeria monocytogenes | 5 | 0.5 | - | 0.25-0.5 |

| Bacillus cereus | 1 | - | - | 0.12 |

Data extracted from Rolston et al., 1987. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is based on the methodology described by Rolston et al. (1987) for determining the in vitro activity of this compound.

1. Preparation of Inoculum:

- Bacterial isolates were cultured in broth and incubated at 37°C for 18 hours.

- The bacterial suspension was then diluted to achieve a final inoculum concentration of 10⁵ Colony Forming Units (CFU)/mL in the test medium.

- The concentration and purity of the isolates were confirmed by plate counting.

2. Preparation of MIC Plates:

- Standard powders of this compound were used to prepare stock solutions.

- Serial dilutions of this compound were freshly prepared in the desired test medium (e.g., Nutrient Broth) in microtiter plates.

3. Inoculation and Incubation:

- The prepared bacterial inoculum was added to the wells of the microtiter plates containing the serial dilutions of this compound.

- The plates were incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Synthesis of this compound

This compound is a semi-synthetic antibiotic produced by the chemical modification of Paulomycin B.

Reaction: Paulomycin B is reacted with N-acetyl-L-cysteine to yield this compound.[1]

While the general synthetic scheme is known, detailed experimental conditions such as reaction temperature, solvent, and purification methods were not available in the provided search results.

Visualizations

Biosynthetic Origin of this compound

The following diagram illustrates the semi-synthetic pathway leading to this compound.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Paldimycin B: A Technical Overview of a Semi-Synthetic Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B, a semi-synthetic antibiotic derived from paulomycin B, has demonstrated notable activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical identity, mechanism of action, in vitro efficacy, and the experimental protocols utilized for its characterization.

Chemical and Physical Properties

This compound is a complex glycosidic antibiotic. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 101411-71-6 | [1][2] |

| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ | [1] |

| Molecular Weight | 1099.15 g/mol | [1][2] |

| Appearance | Not specified in provided results | |

| Solubility | Not specified in provided results |

Mechanism of Action

This compound functions as an inhibitor of bacterial protein synthesis. While the precise molecular interactions are not fully elucidated in the provided search results, it is understood to target the bacterial ribosome, thereby halting the translation process essential for bacterial viability. The paulic acid moiety is considered crucial for its antibacterial properties.[3] Further research is required to pinpoint the specific ribosomal subunit (30S or 50S) and the exact binding site.

In Vitro Antibacterial Activity

This compound has shown significant in vitro activity against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) values from a key study are presented in Table 2. The activity of this compound is influenced by the testing medium and pH, with optimal activity observed in Nutrient Broth at a pH of 6.8.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-susceptible) | 50 | 0.25 | 0.5 | 0.12-1.0 |

| Staphylococcus aureus (Methicillin-resistant) | 50 | 0.5 | 1.0 | 0.25-2.0 |

| Staphylococcus epidermidis | 50 | 0.25 | 0.5 | 0.12-1.0 |

| Staphylococcus haemolyticus | 25 | 0.25 | 0.5 | 0.12-0.5 |

| Staphylococcus hominis | 15 | 0.25 | 0.5 | 0.12-0.5 |

| Streptococcus faecalis | 25 | 1.0 | 2.0 | 0.5-4.0 |

| Streptococcus pyogenes (Group A) | 25 | 0.06 | 0.12 | 0.03-0.25 |

| Streptococcus agalactiae (Group B) | 25 | 0.12 | 0.25 | 0.06-0.5 |

| Streptococcus pneumoniae | 25 | 0.03 | 0.06 | 0.015-0.12 |

| Corynebacterium species (Group JK) | 10 | 0.12 | 0.25 | 0.06-0.25 |

| Listeria monocytogenes | 5 | 0.5 | - | 0.25-0.5 |

| Bacillus cereus | 1 | - | - | 0.12 |

Data extracted from Rolston et al., 1987. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is based on the methodology described by Rolston et al. (1987) for determining the in vitro activity of this compound.

1. Preparation of Inoculum:

- Bacterial isolates were cultured in broth and incubated at 37°C for 18 hours.

- The bacterial suspension was then diluted to achieve a final inoculum concentration of 10⁵ Colony Forming Units (CFU)/mL in the test medium.

- The concentration and purity of the isolates were confirmed by plate counting.

2. Preparation of MIC Plates:

- Standard powders of this compound were used to prepare stock solutions.

- Serial dilutions of this compound were freshly prepared in the desired test medium (e.g., Nutrient Broth) in microtiter plates.

3. Inoculation and Incubation:

- The prepared bacterial inoculum was added to the wells of the microtiter plates containing the serial dilutions of this compound.

- The plates were incubated at 37°C for 18-24 hours.

4. Determination of MIC:

- The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Synthesis of this compound

This compound is a semi-synthetic antibiotic produced by the chemical modification of Paulomycin B.

Reaction: Paulomycin B is reacted with N-acetyl-L-cysteine to yield this compound.[1]

While the general synthetic scheme is known, detailed experimental conditions such as reaction temperature, solvent, and purification methods were not available in the provided search results.

Visualizations

Biosynthetic Origin of this compound

The following diagram illustrates the semi-synthetic pathway leading to this compound.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Paldimycin B from Streptomyces paulus: A Technical Guide to its Derivation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the derivation of Paldimycin B, a semi-synthetic antibiotic, from its natural precursor, paulomycin B, produced by the bacterium Streptomyces paulus. This document provides a comprehensive overview of the biosynthetic pathway of paulomycin, detailed experimental protocols for fermentation and synthesis, and quantitative data to support research and development efforts.

Introduction

This compound is a potent antibiotic with activity primarily against Gram-positive bacteria. It is a derivative of paulomycin B, a natural product synthesized by the actinomycete Streptomyces paulus. The conversion of paulomycin B to this compound involves a semi-synthetic modification, specifically the reaction with N-acetyl-L-cysteine.[1] This guide elucidates the key steps in the production of this compound, from the fermentation of S. paulus to the chemical modification of its metabolite.

Biosynthesis of Paulomycin B in Streptomyces paulus

The biosynthesis of paulomycin B is a complex process involving a dedicated gene cluster (pau) that orchestrates the assembly of its unique chemical structure. The pathway originates from the primary metabolite chorismate and involves a series of enzymatic reactions, including glycosylation and acylation, to form the final paulomycin molecule.

A critical aspect of optimizing paulomycin B production lies in understanding and manipulating its regulatory network. The overexpression of specific positive regulatory genes, such as pau13, has been shown to significantly enhance the yield of paulomycins. In a genetically engineered strain of S. paulus (CIM3007), the overexpression of pau13 resulted in a 4.2-fold increase in the production of paulomycin B compared to the wild-type strain.[2]

Experimental Protocols

Fermentation of Streptomyces paulus for Paulomycin B Production

This protocol outlines the submerged fermentation process for producing paulomycin B from Streptomyces paulus.

3.1.1. Media Composition

| Medium Type | Component | Concentration (g/L) |

| Seed Culture (GS-7) | Glucose | 10 |

| Soy Flour | 25 | |

| Corn Starch | 15 | |

| (NH₄)₂SO₄ | 2 | |

| CaCO₃ | 5 | |

| Trace Elements Solution | 1 mL/L | |

| Production Culture (R5α) | Sucrose | 100 |

| K₂SO₄ | 0.25 | |

| MgCl₂·6H₂O | 10.12 | |

| Glucose | 10 | |

| Casamino Acids | 0.1 | |

| Yeast Extract | 5 | |

| TES Buffer | 5.73 | |

| Trace Elements Solution | 2 mL/L |

3.1.2. Fermentation Procedure

-

Inoculum Preparation: A well-sporulated culture of Streptomyces paulus is used to inoculate 50 mL of GS-7 seed medium in a 250 mL baffled flask. The culture is incubated at 28°C for 48 hours with shaking at 220 rpm.

-

Production Culture: The seed culture is used to inoculate the R5α production medium at a 5% (v/v) ratio. The production culture is incubated at 28°C for 5-7 days with shaking at 220 rpm.

-

Monitoring: The production of paulomycin B can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of Paulomycin B

-

Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant.

-

Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate (B1210297). The organic layers are pooled.

-

Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract containing paulomycin B.

-

Purification: The crude extract is further purified using silica (B1680970) gel column chromatography, followed by preparative HPLC to obtain pure paulomycin B.

Semi-synthesis of this compound from Paulomycin B

This compound is synthesized by the reaction of paulomycin B with N-acetyl-L-cysteine.[1]

-

Reaction Setup: Purified paulomycin B is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Addition of Reagent: A molar excess of N-acetyl-L-cysteine is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by HPLC.

-

Purification: Upon completion, the reaction mixture is purified by preparative HPLC to isolate this compound.

Quantitative Data

The following tables summarize the quantitative aspects of this compound derivation.

Table 1: Fermentation Yield of Paulomycin B

| Strain | Condition | Paulomycin B Titer (Relative Fold Increase) |

| S. paulus Wild-Type | Standard R5α medium | 1.0 |

| S. paulus CIM3007 | Overexpression of pau13 | 4.2[2] |

Table 2: Synthesis of this compound

| Precursor | Reagent | Product | Yield (%) |

| Paulomycin B | N-acetyl-L-cysteine | This compound | Data not available in the public domain |

Experimental Workflow and Logical Relationships

The overall process for deriving this compound from Streptomyces paulus can be visualized as a sequential workflow.

Conclusion

This technical guide provides a foundational understanding of the derivation of this compound from Streptomyces paulus. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further optimization of fermentation conditions and the semi-synthetic process may lead to increased yields and facilitate the broader investigation of this compound's therapeutic potential.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

Paldimycin B from Streptomyces paulus: A Technical Guide to its Derivation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the derivation of Paldimycin B, a semi-synthetic antibiotic, from its natural precursor, paulomycin B, produced by the bacterium Streptomyces paulus. This document provides a comprehensive overview of the biosynthetic pathway of paulomycin, detailed experimental protocols for fermentation and synthesis, and quantitative data to support research and development efforts.

Introduction

This compound is a potent antibiotic with activity primarily against Gram-positive bacteria. It is a derivative of paulomycin B, a natural product synthesized by the actinomycete Streptomyces paulus. The conversion of paulomycin B to this compound involves a semi-synthetic modification, specifically the reaction with N-acetyl-L-cysteine.[1] This guide elucidates the key steps in the production of this compound, from the fermentation of S. paulus to the chemical modification of its metabolite.

Biosynthesis of Paulomycin B in Streptomyces paulus

The biosynthesis of paulomycin B is a complex process involving a dedicated gene cluster (pau) that orchestrates the assembly of its unique chemical structure. The pathway originates from the primary metabolite chorismate and involves a series of enzymatic reactions, including glycosylation and acylation, to form the final paulomycin molecule.

A critical aspect of optimizing paulomycin B production lies in understanding and manipulating its regulatory network. The overexpression of specific positive regulatory genes, such as pau13, has been shown to significantly enhance the yield of paulomycins. In a genetically engineered strain of S. paulus (CIM3007), the overexpression of pau13 resulted in a 4.2-fold increase in the production of paulomycin B compared to the wild-type strain.[2]

Experimental Protocols

Fermentation of Streptomyces paulus for Paulomycin B Production

This protocol outlines the submerged fermentation process for producing paulomycin B from Streptomyces paulus.

3.1.1. Media Composition

| Medium Type | Component | Concentration (g/L) |

| Seed Culture (GS-7) | Glucose | 10 |

| Soy Flour | 25 | |

| Corn Starch | 15 | |

| (NH₄)₂SO₄ | 2 | |

| CaCO₃ | 5 | |

| Trace Elements Solution | 1 mL/L | |

| Production Culture (R5α) | Sucrose | 100 |

| K₂SO₄ | 0.25 | |

| MgCl₂·6H₂O | 10.12 | |

| Glucose | 10 | |

| Casamino Acids | 0.1 | |

| Yeast Extract | 5 | |

| TES Buffer | 5.73 | |

| Trace Elements Solution | 2 mL/L |

3.1.2. Fermentation Procedure

-

Inoculum Preparation: A well-sporulated culture of Streptomyces paulus is used to inoculate 50 mL of GS-7 seed medium in a 250 mL baffled flask. The culture is incubated at 28°C for 48 hours with shaking at 220 rpm.

-

Production Culture: The seed culture is used to inoculate the R5α production medium at a 5% (v/v) ratio. The production culture is incubated at 28°C for 5-7 days with shaking at 220 rpm.

-

Monitoring: The production of paulomycin B can be monitored by taking samples periodically and analyzing them using High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of Paulomycin B

-

Harvesting: The fermentation broth is harvested by centrifugation to separate the mycelium from the supernatant.

-

Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate. The organic layers are pooled.

-

Concentration: The pooled ethyl acetate extracts are concentrated under reduced pressure to yield a crude extract containing paulomycin B.

-

Purification: The crude extract is further purified using silica gel column chromatography, followed by preparative HPLC to obtain pure paulomycin B.

Semi-synthesis of this compound from Paulomycin B

This compound is synthesized by the reaction of paulomycin B with N-acetyl-L-cysteine.[1]

-

Reaction Setup: Purified paulomycin B is dissolved in a suitable solvent, such as a mixture of acetonitrile and water.

-

Addition of Reagent: A molar excess of N-acetyl-L-cysteine is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by HPLC.

-

Purification: Upon completion, the reaction mixture is purified by preparative HPLC to isolate this compound.

Quantitative Data

The following tables summarize the quantitative aspects of this compound derivation.

Table 1: Fermentation Yield of Paulomycin B

| Strain | Condition | Paulomycin B Titer (Relative Fold Increase) |

| S. paulus Wild-Type | Standard R5α medium | 1.0 |

| S. paulus CIM3007 | Overexpression of pau13 | 4.2[2] |

Table 2: Synthesis of this compound

| Precursor | Reagent | Product | Yield (%) |

| Paulomycin B | N-acetyl-L-cysteine | This compound | Data not available in the public domain |

Experimental Workflow and Logical Relationships

The overall process for deriving this compound from Streptomyces paulus can be visualized as a sequential workflow.

Conclusion

This technical guide provides a foundational understanding of the derivation of this compound from Streptomyces paulus. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development. Further optimization of fermentation conditions and the semi-synthetic process may lead to increased yields and facilitate the broader investigation of this compound's therapeutic potential.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Paldimycin B Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin (B20097), a semi-synthetic antibiotic derived from paulomycins A and B, is a mixture of Paldimycin A and Paldimycin B.[1][2] This document provides a technical overview of the initial in vitro studies investigating the antibacterial activity of Paldimycin, with a focus on this compound. Paldimycin has demonstrated notable potency against a range of Gram-positive bacteria, positioning it as a compound of interest for further antimicrobial research and development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and experimental workflows.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria

The antibacterial efficacy of Paldimycin has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various clinical isolates. The following tables summarize the MIC values for Paldimycin against a panel of Gram-positive bacteria, as reported in early studies.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 102 | 0.06 - 2.0 | 0.25 | 0.5 |

| Staphylococcus aureus (Methicillin-Resistant) | 54 | 0.125 - 2.0 | 0.5 | 1.0 |

| Staphylococcus epidermidis | 48 | 0.06 - 2.0 | 0.25 | 0.5 |

| Staphylococcus haemolyticus | 10 | 0.125 - 1.0 | 0.25 | 0.5 |

| Streptococcus faecalis | 25 | 0.125 - 4.0 | 1.0 | 2.0 |

| Streptococcus pneumoniae | 10 | ≤0.03 - 0.125 | 0.06 | 0.125 |

| Streptococcus pyogenes (Group A) | 10 | ≤0.03 - 0.125 | 0.06 | 0.06 |

| Streptococcus agalactiae (Group B) | 10 | 0.06 - 0.25 | 0.125 | 0.25 |

| Streptococcus Group C | 5 | 0.06 - 0.125 | 0.06 | 0.125 |

| Streptococcus Group G | 5 | 0.06 - 0.125 | 0.06 | 0.125 |

| Streptococcus sanguis | 10 | 0.06 - 0.5 | 0.125 | 0.25 |

| Listeria monocytogenes | 10 | 0.125 - 0.5 | 0.25 | 0.5 |

Mechanism of Action

This compound acts as a protein synthesis inhibitor .[1] While the precise molecular target and the specific stage of protein synthesis that is inhibited have not been fully elucidated in the available literature, its classification places it among antibiotics that interfere with the bacterial ribosome's function, ultimately leading to the cessation of bacterial growth.

Experimental Protocols

The in vitro activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The methodologies employed in these foundational studies generally adhere to the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Agent:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial twofold dilutions of the stock solution are made in cation-supplemented Mueller-Hinton Broth (CSMHB) to achieve the desired concentration range for testing. The activity of paldimycin has been shown to be greatest in Nutrient Broth at a pH of 6.8.[3][4]

2. Inoculum Preparation:

-

Bacterial isolates are grown on an appropriate agar (B569324) medium for 18-24 hours.

-

Several colonies are used to inoculate a saline or broth solution.

-

The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

-

Microdilution trays containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

-

The trays are incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Bacterial Protein Synthesis Pathway

Caption: General mechanism of bacterial protein synthesis inhibition.

Representative Bacterial Signaling Pathway: Two-Component System

While the specific effects of this compound on bacterial signaling pathways have not been detailed in the reviewed literature, a common regulatory mechanism in bacteria is the two-component signal transduction system. This system allows bacteria to sense and respond to environmental changes. A generalized diagram of this pathway is presented below for illustrative purposes.

Caption: A generalized bacterial two-component signal transduction pathway.

References

Initial In Vitro Studies of Paldimycin B Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin, a semi-synthetic antibiotic derived from paulomycins A and B, is a mixture of Paldimycin A and Paldimycin B.[1][2] This document provides a technical overview of the initial in vitro studies investigating the antibacterial activity of Paldimycin, with a focus on this compound. Paldimycin has demonstrated notable potency against a range of Gram-positive bacteria, positioning it as a compound of interest for further antimicrobial research and development. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological and experimental workflows.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria

The antibacterial efficacy of Paldimycin has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various clinical isolates. The following tables summarize the MIC values for Paldimycin against a panel of Gram-positive bacteria, as reported in early studies.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 102 | 0.06 - 2.0 | 0.25 | 0.5 |

| Staphylococcus aureus (Methicillin-Resistant) | 54 | 0.125 - 2.0 | 0.5 | 1.0 |

| Staphylococcus epidermidis | 48 | 0.06 - 2.0 | 0.25 | 0.5 |

| Staphylococcus haemolyticus | 10 | 0.125 - 1.0 | 0.25 | 0.5 |

| Streptococcus faecalis | 25 | 0.125 - 4.0 | 1.0 | 2.0 |

| Streptococcus pneumoniae | 10 | ≤0.03 - 0.125 | 0.06 | 0.125 |

| Streptococcus pyogenes (Group A) | 10 | ≤0.03 - 0.125 | 0.06 | 0.06 |

| Streptococcus agalactiae (Group B) | 10 | 0.06 - 0.25 | 0.125 | 0.25 |

| Streptococcus Group C | 5 | 0.06 - 0.125 | 0.06 | 0.125 |

| Streptococcus Group G | 5 | 0.06 - 0.125 | 0.06 | 0.125 |

| Streptococcus sanguis | 10 | 0.06 - 0.5 | 0.125 | 0.25 |

| Listeria monocytogenes | 10 | 0.125 - 0.5 | 0.25 | 0.5 |

Mechanism of Action

This compound acts as a protein synthesis inhibitor .[1] While the precise molecular target and the specific stage of protein synthesis that is inhibited have not been fully elucidated in the available literature, its classification places it among antibiotics that interfere with the bacterial ribosome's function, ultimately leading to the cessation of bacterial growth.

Experimental Protocols

The in vitro activity of this compound is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The methodologies employed in these foundational studies generally adhere to the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Antimicrobial Agent:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial twofold dilutions of the stock solution are made in cation-supplemented Mueller-Hinton Broth (CSMHB) to achieve the desired concentration range for testing. The activity of paldimycin has been shown to be greatest in Nutrient Broth at a pH of 6.8.[3][4]

2. Inoculum Preparation:

-

Bacterial isolates are grown on an appropriate agar medium for 18-24 hours.

-

Several colonies are used to inoculate a saline or broth solution.

-

The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

-

Microdilution trays containing the serially diluted this compound are inoculated with the standardized bacterial suspension.

-

The trays are incubated at 35°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Bacterial Protein Synthesis Pathway

Caption: General mechanism of bacterial protein synthesis inhibition.

Representative Bacterial Signaling Pathway: Two-Component System

While the specific effects of this compound on bacterial signaling pathways have not been detailed in the reviewed literature, a common regulatory mechanism in bacteria is the two-component signal transduction system. This system allows bacteria to sense and respond to environmental changes. A generalized diagram of this pathway is presented below for illustrative purposes.

Caption: A generalized bacterial two-component signal transduction pathway.

References

Paldimycin B and the Paulomycin Family: A Technical Deep Dive into Structure, Function, and Relationship

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Paldimycin (B20097) B is a semi-synthetic derivative of paulomycin B, a member of the paulomycin family of antibiotics produced by Streptomyces species. The key structural difference is the addition of two N-acetyl-L-cysteine moieties to the isothiocyanate group of paulomycin B. This modification into Paldimycin B has been shown to enhance stability while retaining potent antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the relationship between this compound and the broader paulomycin family, focusing on their comparative antibacterial activity, the experimental protocols for their study, and the biosynthetic pathways that connect them.

Data Presentation: Comparative Antimicrobial Activity

The antibacterial spectrum of the paulomycin family is primarily directed against Gram-positive organisms. The addition of N-acetyl-L-cysteine to form paldimycins generally maintains or in some cases slightly alters this activity profile. Below is a summary of the Minimum Inhibitory Concentrations (MICs) reported for paulomycins A and B, alongside related compounds, against various bacterial strains. While specific data for this compound is limited in publicly available literature, the data for "paldimycin" (a mixture of Paldimycin A and B) offers valuable insight.

| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis | Escherichia coli | Klebsiella pneumoniae |

| Paulomycin A | 0.25 µg/mL | - | - | >128 µg/mL | >128 µg/mL |

| Paulomycin B | 0.5 µg/mL | - | - | >128 µg/mL | >128 µg/mL |

| Paldimycin (A/B mixture) | ≤0.06 - 2.0 µg/mL[1] | - | ≤2.0 µg/mL[1] | - | - |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is typically employed to determine the MIC of paulomycins and their derivatives against bacterial isolates.

a. Preparation of Inoculum:

-

Bacterial isolates are grown on appropriate agar (B569324) plates (e.g., Trypticase Soy Agar) for 18-24 hours.

-

Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antibiotic Dilutions:

-

A stock solution of the test antibiotic (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

c. Inoculation and Incubation:

-

Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.

-

A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Isolation and Purification of this compound

Paldimycins are produced by the fermentation of Streptomyces paulus or can be semi-synthesized from paulomycins.[3]

a. Fermentation and Extraction:

-

Streptomyces paulus is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.

-

The fermentation broth is harvested, and the mycelium is separated by centrifugation or filtration.

-

The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

b. Chromatographic Purification:

-

The crude extract is concentrated and subjected to silica (B1680970) gel chromatography.

-

Further purification is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution system of acetonitrile (B52724) and water, often with a trifluoroacetic acid modifier.

-

Fractions are collected and analyzed for the presence of this compound using techniques such as UV-Vis spectroscopy and mass spectrometry.

Mandatory Visualizations

Biosynthetic Relationship of Paulomycin B to this compound

The conversion of Paulomycin B to this compound is a chemical addition reaction. The isothiocyanate group of Paulomycin B reacts with N-acetyl-L-cysteine to form this compound.[3]

Caption: Conversion of Paulomycin B to this compound.

General Experimental Workflow for this compound Production and Characterization

This workflow outlines the key stages from fermentation to the determination of biological activity for this compound.

Caption: this compound Production and Analysis Workflow.

Mechanism of Action

While the precise mechanism of action for the paulomycin family is not fully elucidated, it is understood that the paulic acid moiety, which contains the isothiocyanate group, is crucial for their antibacterial activity.[2] It is hypothesized that this reactive group interacts with essential bacterial proteins or enzymes, leading to the inhibition of vital cellular processes such as protein synthesis. The modification to paldimycins, while altering the isothiocyanate group, retains the core structure responsible for its antibacterial properties. Further research is needed to delineate the specific molecular targets of this compound and the broader paulomycin family.

References

- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Paldimycin B and the Paulomycin Family: A Technical Deep Dive into Structure, Function, and Relationship

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Paldimycin B is a semi-synthetic derivative of paulomycin B, a member of the paulomycin family of antibiotics produced by Streptomyces species. The key structural difference is the addition of two N-acetyl-L-cysteine moieties to the isothiocyanate group of paulomycin B. This modification into this compound has been shown to enhance stability while retaining potent antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of the relationship between this compound and the broader paulomycin family, focusing on their comparative antibacterial activity, the experimental protocols for their study, and the biosynthetic pathways that connect them.

Data Presentation: Comparative Antimicrobial Activity

The antibacterial spectrum of the paulomycin family is primarily directed against Gram-positive organisms. The addition of N-acetyl-L-cysteine to form paldimycins generally maintains or in some cases slightly alters this activity profile. Below is a summary of the Minimum Inhibitory Concentrations (MICs) reported for paulomycins A and B, alongside related compounds, against various bacterial strains. While specific data for this compound is limited in publicly available literature, the data for "paldimycin" (a mixture of Paldimycin A and B) offers valuable insight.

| Antibiotic | Staphylococcus aureus | Streptococcus pneumoniae | Enterococcus faecalis | Escherichia coli | Klebsiella pneumoniae |

| Paulomycin A | 0.25 µg/mL | - | - | >128 µg/mL | >128 µg/mL |

| Paulomycin B | 0.5 µg/mL | - | - | >128 µg/mL | >128 µg/mL |

| Paldimycin (A/B mixture) | ≤0.06 - 2.0 µg/mL[1] | - | ≤2.0 µg/mL[1] | - | - |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is typically employed to determine the MIC of paulomycins and their derivatives against bacterial isolates.

a. Preparation of Inoculum:

-

Bacterial isolates are grown on appropriate agar plates (e.g., Trypticase Soy Agar) for 18-24 hours.

-

Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antibiotic Dilutions:

-

A stock solution of the test antibiotic (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

-

Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

c. Inoculation and Incubation:

-

Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.

-

A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.

d. Interpretation of Results:

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Isolation and Purification of this compound

Paldimycins are produced by the fermentation of Streptomyces paulus or can be semi-synthesized from paulomycins.[3]

a. Fermentation and Extraction:

-

Streptomyces paulus is cultured in a suitable fermentation medium under optimal conditions for antibiotic production.

-

The fermentation broth is harvested, and the mycelium is separated by centrifugation or filtration.

-

The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

b. Chromatographic Purification:

-

The crude extract is concentrated and subjected to silica gel chromatography.

-

Further purification is achieved using reverse-phase High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient elution system of acetonitrile and water, often with a trifluoroacetic acid modifier.

-

Fractions are collected and analyzed for the presence of this compound using techniques such as UV-Vis spectroscopy and mass spectrometry.

Mandatory Visualizations

Biosynthetic Relationship of Paulomycin B to this compound

The conversion of Paulomycin B to this compound is a chemical addition reaction. The isothiocyanate group of Paulomycin B reacts with N-acetyl-L-cysteine to form this compound.[3]

Caption: Conversion of Paulomycin B to this compound.

General Experimental Workflow for this compound Production and Characterization

This workflow outlines the key stages from fermentation to the determination of biological activity for this compound.

Caption: this compound Production and Analysis Workflow.

Mechanism of Action

While the precise mechanism of action for the paulomycin family is not fully elucidated, it is understood that the paulic acid moiety, which contains the isothiocyanate group, is crucial for their antibacterial activity.[2] It is hypothesized that this reactive group interacts with essential bacterial proteins or enzymes, leading to the inhibition of vital cellular processes such as protein synthesis. The modification to paldimycins, while altering the isothiocyanate group, retains the core structure responsible for its antibacterial properties. Further research is needed to delineate the specific molecular targets of this compound and the broader paulomycin family.

References

- 1. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Paldimycin B from Paulomycin A and B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of paldimycin (B20097) B, a potent antibacterial agent, from its precursors, paulomycin A and paulomycin B. Paldimycin B is generated through the reaction of paulomycins with N-acetyl-L-cysteine.[1][2] This process offers a viable route to produce this antibiotic for research and development purposes. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the successful synthesis and characterization of this compound.

Introduction

Paldimycin, a mixture of paldimycin A and B, demonstrates significant activity against Gram-positive bacteria.[3] It is a semi-synthetic antibiotic derived from the paulomycin complex, which is produced by fermentation of Streptomyces paulus.[1][3] The conversion of paulomycins to paldimycins involves the addition of N-acetyl-L-cysteine to the paulomycin molecule.[1][2][4] Specifically, this compound is synthesized from paulomycin B. This document presents a comprehensive protocol for this synthetic transformation, along with data presentation and a workflow diagram.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

| Paulomycin A | C34H47N3O17S | 785.8 | 81969-36-2 | Precursor to paldimycin A |

| Paulomycin B | C33H45N3O17S | 771.8 | 81969-37-3 | Precursor to this compound |

| N-Acetyl-L-cysteine | C5H9NO3S | 163.2 | 616-91-1 | Reagent for synthesis |

| This compound | C43H62N4O23S3 | 1099.19 | 94555-01-8 | Semi-synthetic antibiotic[5] |

Table 2: Summary of Synthesis Reaction Components and Products

| Starting Material | Reagent | Product | Key Transformation |

| Paulomycin A | N-Acetyl-L-cysteine | Paldimycin A | Addition of N-acetyl-L-cysteine |

| Paulomycin B | N-Acetyl-L-cysteine | This compound | Addition of N-acetyl-L-cysteine |

Experimental Protocols

The following protocol is a generalized procedure based on the synthesis described by Argoudelis et al. (1987). For precise quantities, reaction conditions, and purification details, it is imperative to consult the original publication: Argoudelis, A. D., et al. "Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization." The Journal of antibiotics 40.4 (1987): 419-436.[1]

Materials

-

Paulomycin B

-

N-Acetyl-L-cysteine

-

Appropriate solvent system (e.g., aqueous buffer)

-

Reagents for pH adjustment

-

Chromatography supplies (e.g., silica (B1680970) gel, HPLC columns)

-

Standard laboratory glassware and equipment

Synthesis of this compound from Paulomycin B

-

Dissolution of Reactants: Dissolve paulomycin B in a suitable solvent system. In a separate vessel, prepare a solution of N-acetyl-L-cysteine.

-

Reaction Mixture: Combine the solutions of paulomycin B and N-acetyl-L-cysteine. The molar ratio of N-acetyl-L-cysteine to paulomycin B should be optimized based on the original literature to ensure complete conversion.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature and pH. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction and extract the product using an appropriate organic solvent.

-

Purification: The crude this compound should be purified using chromatographic techniques. This may involve silica gel column chromatography followed by preparative HPLC to obtain a highly pure product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

The synthesized this compound should exhibit chromatographic behavior (TLC, HPLC) and physical and chemical properties identical to the naturally produced antibiotic.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from paulomycin B.

References

- 1. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formal Synthesis of (±)-Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, CAS [[101411-71-6]] | BIOZOL [biozol.de]

Application Notes and Protocols: Synthesis of Paldimycin B from Paulomycin A and B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the semi-synthesis of paldimycin B, a potent antibacterial agent, from its precursors, paulomycin A and paulomycin B. This compound is generated through the reaction of paulomycins with N-acetyl-L-cysteine.[1][2] This process offers a viable route to produce this antibiotic for research and development purposes. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the successful synthesis and characterization of this compound.

Introduction

Paldimycin, a mixture of paldimycin A and B, demonstrates significant activity against Gram-positive bacteria.[3] It is a semi-synthetic antibiotic derived from the paulomycin complex, which is produced by fermentation of Streptomyces paulus.[1][3] The conversion of paulomycins to paldimycins involves the addition of N-acetyl-L-cysteine to the paulomycin molecule.[1][2][4] Specifically, this compound is synthesized from paulomycin B. This document presents a comprehensive protocol for this synthetic transformation, along with data presentation and a workflow diagram.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

| Paulomycin A | C34H47N3O17S | 785.8 | 81969-36-2 | Precursor to paldimycin A |

| Paulomycin B | C33H45N3O17S | 771.8 | 81969-37-3 | Precursor to this compound |

| N-Acetyl-L-cysteine | C5H9NO3S | 163.2 | 616-91-1 | Reagent for synthesis |

| This compound | C43H62N4O23S3 | 1099.19 | 94555-01-8 | Semi-synthetic antibiotic[5] |

Table 2: Summary of Synthesis Reaction Components and Products

| Starting Material | Reagent | Product | Key Transformation |

| Paulomycin A | N-Acetyl-L-cysteine | Paldimycin A | Addition of N-acetyl-L-cysteine |

| Paulomycin B | N-Acetyl-L-cysteine | This compound | Addition of N-acetyl-L-cysteine |

Experimental Protocols

The following protocol is a generalized procedure based on the synthesis described by Argoudelis et al. (1987). For precise quantities, reaction conditions, and purification details, it is imperative to consult the original publication: Argoudelis, A. D., et al. "Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization." The Journal of antibiotics 40.4 (1987): 419-436.[1]

Materials

-

Paulomycin B

-

N-Acetyl-L-cysteine

-

Appropriate solvent system (e.g., aqueous buffer)

-

Reagents for pH adjustment

-

Chromatography supplies (e.g., silica gel, HPLC columns)

-

Standard laboratory glassware and equipment

Synthesis of this compound from Paulomycin B

-

Dissolution of Reactants: Dissolve paulomycin B in a suitable solvent system. In a separate vessel, prepare a solution of N-acetyl-L-cysteine.

-

Reaction Mixture: Combine the solutions of paulomycin B and N-acetyl-L-cysteine. The molar ratio of N-acetyl-L-cysteine to paulomycin B should be optimized based on the original literature to ensure complete conversion.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature and pH. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Extraction: Once the reaction is complete, quench the reaction and extract the product using an appropriate organic solvent.

-

Purification: The crude this compound should be purified using chromatographic techniques. This may involve silica gel column chromatography followed by preparative HPLC to obtain a highly pure product.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometry (MS)

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

The synthesized this compound should exhibit chromatographic behavior (TLC, HPLC) and physical and chemical properties identical to the naturally produced antibiotic.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from paulomycin B.

References